Cas no 1803600-75-0 (methyl 2-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylacetate)

methyl 2-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylacetate 化学的及び物理的性質
名前と識別子
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- methyl 2-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylacetate
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methyl 2-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-158464-5.0g |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95% | 5g |
$2277.0 | 2023-06-04 | |
TRC | B488930-50mg |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 50mg |
$ 210.00 | 2022-06-07 | ||
TRC | B488930-10mg |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999427-1g |
Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95% | 1g |
¥3913.0 | 2023-04-01 | |
Chemenu | CM467916-500mg |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Enamine | EN300-158464-2.5g |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95% | 2.5g |
$1539.0 | 2023-06-04 | |
Enamine | EN300-158464-1000mg |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95.0% | 1000mg |
$785.0 | 2023-09-24 | |
A2B Chem LLC | AV67192-100mg |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95% | 100mg |
$322.00 | 2024-04-20 | |
A2B Chem LLC | AV67192-250mg |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95% | 250mg |
$445.00 | 2024-04-20 | |
A2B Chem LLC | AV67192-10g |
methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate |
1803600-75-0 | 95% | 10g |
$3589.00 | 2024-04-20 |
methyl 2-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylacetate 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
methyl 2-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylacetateに関する追加情報
Methyl 2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)acetate: Properties, Applications, and Market Insights
Methyl 2-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)acetate (CAS No. 1803600-75-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique 1,3,4-oxadiazole ring and trifluoromethyl group, exhibits remarkable chemical properties that make it valuable for various high-performance applications. Its molecular structure combines the stability of the oxadiazole core with the electron-withdrawing effects of the trifluoromethyl group, enhancing its reactivity and utility in synthetic chemistry.
The growing demand for trifluoromethyl-containing compounds in drug discovery and crop protection has positioned methyl 2-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)acetate as a key intermediate. Researchers are particularly interested in its role in developing novel heterocyclic compounds, which are widely used in designing bioactive molecules. The compound's ability to act as a building block for more complex structures has made it a focal point in modern medicinal chemistry and agrochemical innovation.
In recent years, the 1,3,4-oxadiazole derivatives market has expanded due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a trifluoromethyl group further enhances these properties, making CAS 1803600-75-0 a sought-after compound in R&D laboratories. Its synthesis typically involves the reaction of hydrazide derivatives with esters, followed by cyclization to form the oxadiazole ring—a process optimized for high yield and purity.
From an industrial perspective, methyl 2-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)acetate is gaining traction in the production of advanced materials. Its thermal stability and compatibility with polymer matrices make it suitable for applications in high-performance coatings and electronic materials. Additionally, its role in the development of fluorescent probes and sensors highlights its versatility beyond traditional chemical uses.
Market trends indicate a rising interest in fluorinated compounds, driven by their superior performance in various applications. The trifluoromethyl-oxadiazole scaffold, in particular, is being explored for its potential in sustainable chemistry and green synthesis methods. As regulatory pressures increase, the demand for environmentally friendly and efficient chemical processes has put compounds like 1803600-75-0 at the forefront of innovation.
For researchers and manufacturers, understanding the synthetic pathways and scalability of methyl 2-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)acetate is crucial. Recent advancements in catalytic methods and flow chemistry have improved the efficiency of its production, reducing costs and waste. These developments align with the broader industry shift toward sustainable chemical manufacturing.
In conclusion, methyl 2-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)acetate (CAS 1803600-75-0) represents a versatile and high-value compound with wide-ranging applications. Its unique structural features and growing relevance in pharmaceuticals, agrochemicals, and advanced materials underscore its importance in contemporary chemistry. As research continues to uncover new uses for this compound, its market potential is expected to rise significantly.
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